molecular formula C16H19ClN2OS B2754310 11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride CAS No. 2034296-38-1

11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride

Cat. No.: B2754310
CAS No.: 2034296-38-1
M. Wt: 322.85
InChI Key: GGGKITZJZDBKDF-UHFFFAOYSA-N
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Description

11-[(Thiophen-3-yl)methyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one hydrochloride is a complex heterocyclic compound that features a thiophene ring, a diazatricyclic core, and a hydrochloride saltThe presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique electronic properties to the molecule, making it a valuable scaffold for drug development and other scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride typically involves multiple steps, starting with the construction of the thiophene ring and the diazatricyclic core. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

11-[(Thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives of the diazatricyclic core

    Substitution: Functionalized thiophene derivatives

Mechanism of Action

The mechanism of action of 11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[(Thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is unique due to its complex diazatricyclic core and the specific arrangement of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

11-(thiophen-3-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS.ClH/c19-16-3-1-2-15-14-6-13(9-18(15)16)8-17(10-14)7-12-4-5-20-11-12;/h1-5,11,13-14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGKITZJZDBKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CSC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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